

SHP504: A Technical Guide to its Discovery and Chemical Biology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **SHP504**

Cat. No.: **B11929918**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

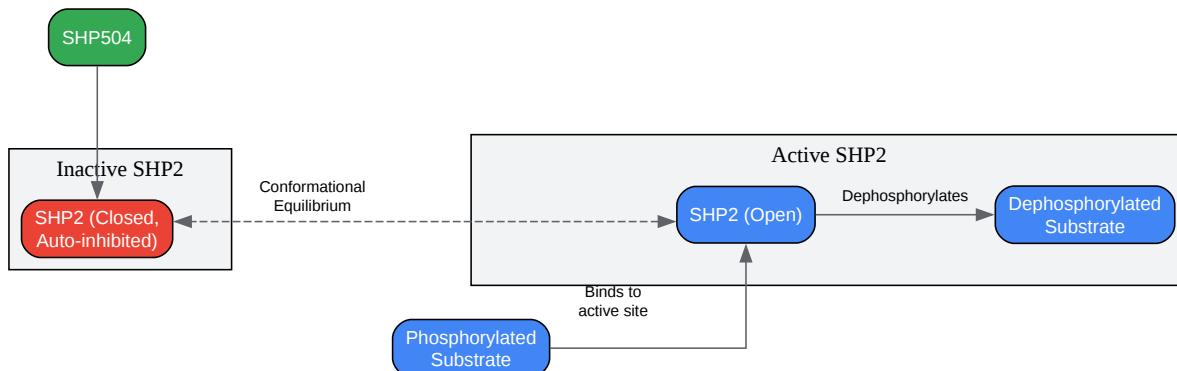
Abstract

SHP504 is a novel, allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). Its discovery marked a significant advancement in the pursuit of targeting SHP2, a critical node in receptor tyrosine kinase signaling pathways frequently dysregulated in cancer and developmental disorders. This technical guide provides an in-depth overview of the discovery, chemical structure, and mechanism of action of **SHP504**. It details the experimental protocols for key assays used in its characterization and presents quantitative data in a structured format. Furthermore, this document includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this important chemical probe.

Discovery and Chemical Structure

SHP504 was developed as a derivative of an earlier compound, SHP244, with the goal of improving biochemical inhibition of SHP2.^[1] It was designed to target a distinct, allosteric "latch" site at the interface of the N-terminal SH2 (N-SH2) and the protein tyrosine phosphatase (PTP) domains.^{[2][3]} This second-site inhibition mechanism distinguishes it from first-generation allosteric inhibitors that bind to a different pocket.

Chemical Properties

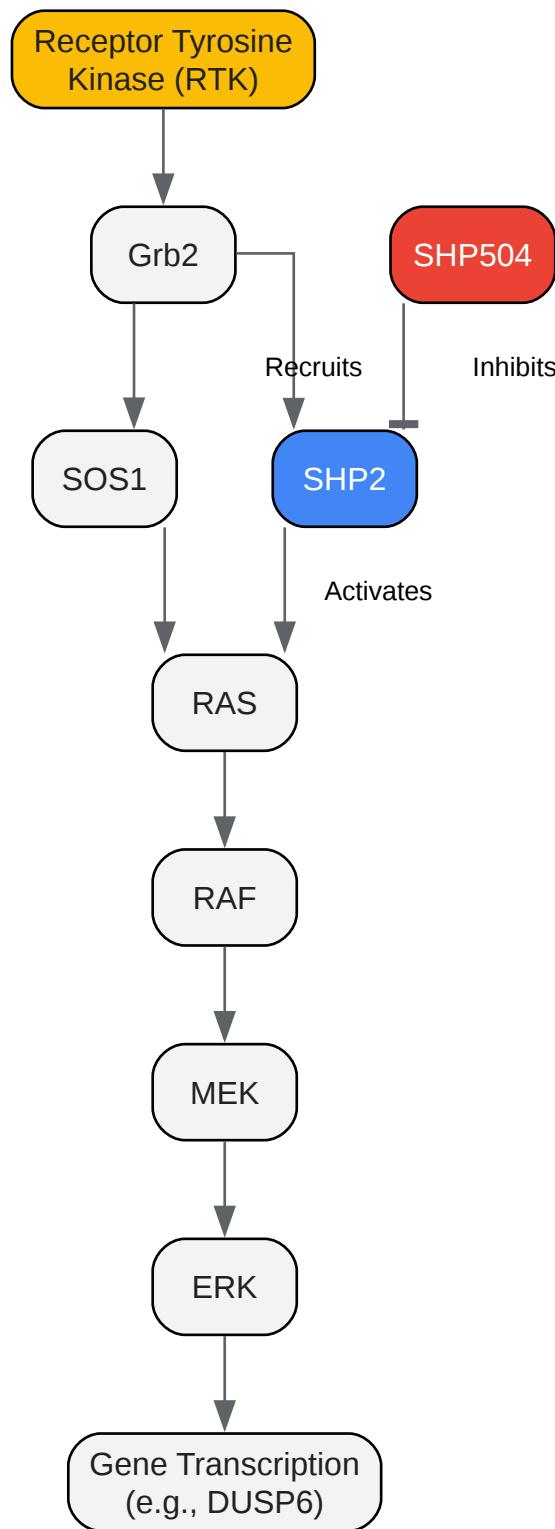

Property	Value	Reference
Molecular Formula	C ₂₃ H ₁₅ ClN ₄ O ₄	[4]
Molecular Weight	446.84 g/mol	[4]
SMILES	O=C(O)C1=CC=C(O)C(C2=N N=C(N3CC4=CC=CC=C4Cl)N 2C5=C(C=CC=C5)C3=O)=C1	[4]
CAS Number	2222280-83-1	[4] [5]
Solubility	10 mM in DMSO	[4]

Synthesis

The synthesis of **SHP504** is part of a structure-based design effort starting from the parent compound SHP244. While a detailed, step-by-step protocol for the synthesis of **SHP504** is not publicly available in the primary literature, the general approach involves the derivatization of the SHP244 scaffold to enhance its interaction with the target "latch" pocket on SHP2. This process is guided by X-ray crystallography to optimize the binding affinity and inhibitory activity.

Mechanism of Action

SHP504 functions as an allosteric inhibitor by binding to a specific site on the SHP2 protein, distinct from the active site. This binding event stabilizes the auto-inhibited conformation of SHP2, where the N-SH2 domain blocks the PTP domain's catalytic site, thus preventing substrate binding and subsequent dephosphorylation.



[Click to download full resolution via product page](#)

Figure 1: Mechanism of **SHP504** allosteric inhibition of SHP2.

Signaling Pathway Involvement

SHP2 is a key component of the MAPK (mitogen-activated protein kinase) signaling pathway. By inhibiting SHP2, **SHP504** can downregulate this pathway, which is often hyperactivated in various cancers. A downstream marker of MAPK pathway activity, DUSP6 mRNA, has been shown to be downregulated by **SHP504** treatment in cancer cell lines.[\[5\]](#)

[Click to download full resolution via product page](#)

Figure 2: SHP504 inhibits the MAPK signaling pathway via SHP2.

Experimental Protocols

SHP2 Biochemical Inhibition Assay

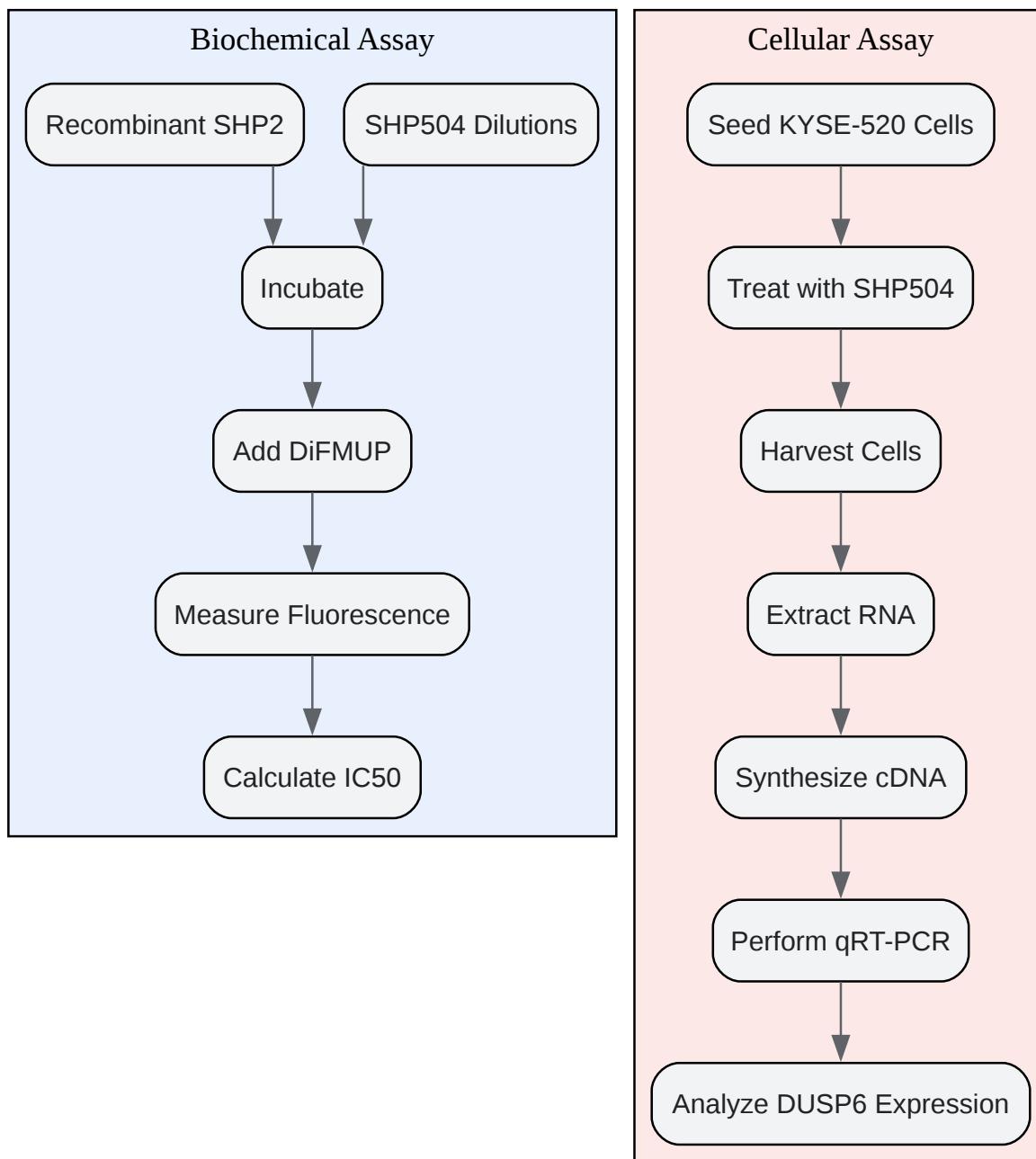
This assay determines the in vitro potency of **SHP504** against the SHP2 phosphatase.

- Principle: The assay measures the dephosphorylation of a fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), by recombinant SHP2 protein. The resulting fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU), is quantified to determine the rate of the enzymatic reaction.
- Materials:
 - Recombinant human SHP2 protein (full-length, residues 1-525)
 - DiFMUP substrate
 - Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT.
 - **SHP504** (or other test compounds) dissolved in DMSO.
 - 384-well black assay plates.
 - Fluorescence plate reader.
- Procedure:
 - Prepare serial dilutions of **SHP504** in DMSO.
 - Add the SHP2 enzyme solution to the wells of the 384-well plate.
 - Add the **SHP504** dilutions to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.
 - Initiate the reaction by adding the DiFMUP substrate to all wells.
 - Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 450 nm emission) over time.

- Calculate the initial reaction rates and determine the IC₅₀ value by fitting the dose-response data to a suitable model.

Cellular DUSP6 mRNA Downregulation Assay

This assay assesses the ability of **SHP504** to inhibit the MAPK pathway in a cellular context.


- Principle: The expression level of DUSP6 mRNA, a downstream target of the MAPK pathway, is quantified using quantitative real-time PCR (qRT-PCR) in cancer cells treated with **SHP504**.
- Materials:
 - KYSE-520 esophageal cancer cell line.
 - Cell culture medium and reagents.
 - **SHP504** dissolved in DMSO.
 - RNA extraction kit.
 - Reverse transcription kit.
 - qPCR master mix and primers for DUSP6 and a housekeeping gene (e.g., GAPDH or ACTB).
 - Real-time PCR instrument.
- Procedure:
 - Seed KYSE-520 cells in appropriate culture plates and allow them to adhere.
 - Treat the cells with various concentrations of **SHP504** (and a vehicle control) for a specified time (e.g., 2 hours).
 - Harvest the cells and extract total RNA.
 - Perform reverse transcription to synthesize cDNA.

- Set up the qRT-PCR reactions with primers for DUSP6 and the housekeeping gene.
- Run the qPCR and analyze the data using the $\Delta\Delta Ct$ method to determine the relative fold change in DUSP6 mRNA expression.

Quantitative Data

Parameter	Value	Cell Line/Assay Condition	Reference
IC ₅₀ (SHP2 1-525)	21 μ M	Biochemical inhibition assay	[5]
IC ₅₀ (SHP2 PTP domain)	>100 μ M	Biochemical inhibition assay	[5]
DUSP6 mRNA reduction	55%	30 μ M SHP504 in KYSE-520 cells	[1]

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Figure 3: Workflow for biochemical and cellular characterization of **SHP504**.

Conclusion

SHP504 is a valuable chemical tool for studying the biological functions of SHP2 and for exploring the therapeutic potential of second-site allosteric inhibition. Its distinct mechanism of action and its demonstrated cellular activity in downregulating the MAPK pathway provide a strong rationale for further investigation and development of this class of inhibitors. This guide provides a foundational understanding of **SHP504** for researchers aiming to utilize or build upon this important discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DUSP6 is a memory retention feedback regulator of ERK signaling for cellular resilience of human pluripotent stem cells in response to dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual-specificity phosphatase (DUSP6) in human glioblastoma: epithelial-to-mesenchymal transition (EMT) involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SHP504: A Technical Guide to its Discovery and Chemical Biology]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11929918#shp504-discovery-and-chemical-structure\]](https://www.benchchem.com/product/b11929918#shp504-discovery-and-chemical-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com